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Cat. No.: B15568280

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bio-AMS is a potent and selective inhibitor of bacterial biotin protein ligase (BPL), an essential
enzyme in Mycobacterium tuberculosis (Mtb). By mimicking the natural reaction intermediate,
biotinyl-5'-AMP, Bio-AMS effectively blocks the biotinylation of acetyl-CoA carboxylase (ACC),
a critical step in the fatty acid biosynthesis pathway. This disruption of fatty acid and lipid
production leads to potent anti-tubercular activity, including against multidrug-resistant (MDR)
and extensively drug-resistant (XDR) strains of Mtb. This document provides a comprehensive
technical overview of Bio-AMS, including its mechanism of action, quantitative efficacy data,
detailed experimental protocols, and relevant signaling pathways.

Introduction

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant
strains necessitates the development of novel therapeutics with new mechanisms of action.
Bio-AMS represents a promising class of anti-tubercular agents that target the essential fatty
acid biosynthesis pathway in M. tuberculosis. Its high potency and selectivity for the bacterial
enzyme over its human counterpart make it an attractive candidate for further drug
development.

Physicochemical Properties
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Property Value
Molecular Formula C20H29N907S2[1]
Molecular Weight 571.6 g/mol [1]

1393881-52-1, CHEMBL3140272, 5'-Deoxy-5'-
[({5-[(3as,4s,6ar)-2-Oxohexahydro-1h-
Thieno[3,4-D]imidazol-4-

Yl]pentanoyl}sulfamoyl)aminoladenosine[1]

Synonyms

Mechanism of Action

Bio-AMS is a bisubstrate inhibitor that targets biotin protein ligase (BirA).[2] BirA catalyzes the
ATP-dependent covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP)
domain of acetyl-CoA carboxylase (ACC).[2] This biotinylation is essential for the function of
ACC, which carboxylates acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid
biosynthesis.[2] Bio-AMS mimics the biotinyl-5'-AMP intermediate, binding tightly to the active
site of BirA and preventing the completion of the biotinylation reaction.[2] The subsequent
inhibition of fatty acid synthesis disrupts the integrity of the mycobacterial cell wall, leading to
bacterial cell death.[2]

Signaling Pathway Diagram
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Caption: Mechanism of Bio-AMS inhibition of fatty acid biosynthesis.
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Quantitative Data
Table 1: In Vitro Efficacy of Bio-AMS against M.

fuberculosis
Parameter Strain(s) Value (uM) Reference
Minimum Inhibitory MDR and XDR Mtb
_ _ 0.16 - 0.625 [2]
Concentration (MIC) strains
Bactericidal
_ Mtb 5 [2]
Concentration
Synergistic
Concentration with
_ o Mtb 1 [2]
Rifampicin &
Ethambutol

Table 2: Cytotoxicity of Bio-AMS

Cell Line Parameter Value (pM) Reference

HepG2 (Human liver
) IC50 > 100 [3]
cancer cell line)

Table 3: Pharmacokinetic Parameters of Bio-AMS in a

Hollow Fiber Culture System

Parameter Value (pM)
Cmax (Central Reservoir) ~32
Cmax (Extracapillary Space) ~17
Half-life 9-10 hours

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
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This protocol is a synthesized methodology for determining the MIC of Bio-AMS against M.
tuberculosis.

1. Bacterial Culture:

e Grow M. tuberculosis H37Rv (or other strains of interest) in Middlebrook 7H9 broth
supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase
(OADC), and 0.05% (v/v) Tween 80 to mid-log phase (OD600 of 0.4-0.6).

2. Compound Preparation:
e Prepare a stock solution of Bio-AMS in dimethyl sulfoxide (DMSO).

o Perform serial two-fold dilutions of the Bio-AMS stock solution in a 96-well microplate using
supplemented Middlebrook 7H9 broth to achieve the desired concentration range. The final
DMSO concentration should not exceed 1% to avoid solvent toxicity.

3. Inoculation:
o Adjust the density of the bacterial culture to a McFarland standard of 0.5.

o Further dilute the bacterial suspension in supplemented Middlebrook 7H9 broth and add to
each well of the microplate to achieve a final inoculum of approximately 5 x 10"5 CFU/mL.

 Include a positive control (bacteria with no drug) and a negative control (broth only).
4. Incubation:

o Seal the microplates and incubate at 37°C for 7-14 days.

5. MIC Determination:

e The MIC is defined as the lowest concentration of Bio-AMS that results in no visible growth
of M. tuberculosis. Visual inspection is the primary method, which can be confirmed by
measuring the optical density at 600 nm or by using a viability indicator such as resazurin.

Experimental Workflow Diagram
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Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Biotin Protein Ligase (BirA) Inhibition Assay

This is a generalized protocol for assessing the inhibitory activity of Bio-AMS against BirA.
1. Reagents and Buffers:

o Purified recombinant M. tuberculosis BirA enzyme.

 Biotin, ATP, and Magnesium Acetate.

o Substrate peptide (e.g., a 15-mer AviTag peptide).

» Reaction Buffer: 0.5 M bicine buffer, pH 8.3.

o Detection Reagent: A coupled-enzyme system to detect pyrophosphate (PPi) production, or
a method to quantify biotinylated peptide.

2. Assay Procedure:

e Prepare a reaction mixture containing the reaction buffer, ATP, MgOAc, and the substrate
peptide in a 96-well plate.

e Add varying concentrations of Bio-AMS (or DMSO for control) to the wells and pre-incubate
with the BirA enzyme for a defined period (e.g., 15 minutes) at room temperature.

« Initiate the reaction by adding biotin to the mixture.

 Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
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3. Detection and Analysis:
» Stop the reaction (e.g., by adding EDTA).

o Measure the amount of biotinylated peptide or the product of the coupled-enzyme reaction
(e.g., change in absorbance or fluorescence).

o Calculate the percentage of inhibition for each Bio-AMS concentration relative to the DMSO
control.

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

Bio-AMS is a well-characterized inhibitor of M. tuberculosis biotin protein ligase with potent in
vitro activity against both drug-sensitive and drug-resistant strains. Its specific mechanism of
action, targeting a crucial step in fatty acid biosynthesis, provides a strong rationale for its
further development as a novel anti-tubercular agent. The data and protocols presented in this
guide offer a valuable resource for researchers in the field of tuberculosis drug discovery and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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